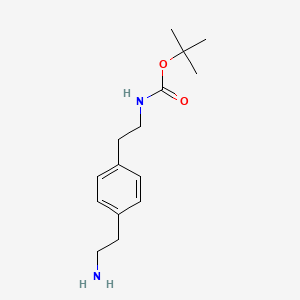
tert-Butyl (4-(2-aminoethyl)phenethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-(2-aminoethyl)phenethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a phenethyl group substituted with an aminoethyl chain. This compound is often used in organic synthesis and has applications in various fields including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(2-aminoethyl)phenethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-aminoethyl)phenethylamine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl (4-(2-aminoethyl)phenethyl)carbamate can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.
Reduction: The compound can be reduced to yield amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines .
科学的研究の応用
Chemistry: In organic synthesis, tert-Butyl (4-(2-aminoethyl)phenethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: The compound is used in the development of biochemical assays and as a reagent in the synthesis of biologically active molecules. It can be employed in the study of enzyme mechanisms and protein-ligand interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used in the design of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body .
Industry: The compound finds applications in the production of polymers and materials with specific properties. It can be used as a monomer or a cross-linking agent in the synthesis of advanced materials .
作用機序
The mechanism of action of tert-Butyl (4-(2-aminoethyl)phenethyl)carbamate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, modulating their activity. The carbamate moiety can undergo hydrolysis, releasing the active amine, which can then interact with biological targets. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signal transduction pathways .
類似化合物との比較
- tert-Butyl (2-(4-aminophenyl)ethyl)carbamate
- tert-Butyl (2-(2-aminoethyl)phenyl)carbamate
- tert-Butyl (4-aminophenethyl)carbamate
Comparison: tert-Butyl (4-(2-aminoethyl)phenethyl)carbamate is unique due to the specific positioning of the aminoethyl group on the phenethyl moiety. This structural feature can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry and material science .
特性
分子式 |
C15H24N2O2 |
|---|---|
分子量 |
264.36 g/mol |
IUPAC名 |
tert-butyl N-[2-[4-(2-aminoethyl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-11-9-13-6-4-12(5-7-13)8-10-16/h4-7H,8-11,16H2,1-3H3,(H,17,18) |
InChIキー |
SUYWYGQAQVXCPU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















